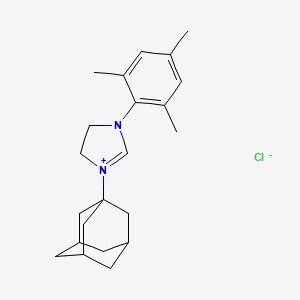
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
説明
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, also known as 1-Methoxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (OIDTM), is a chemical compound that has been studied for its potential use in scientific research.
作用機序
The mechanism of action of OIDTM involves binding to the D3 dopamine receptor subtype and modulating its activity. This can lead to changes in downstream signaling pathways and ultimately affect cellular processes such as gene expression and protein synthesis. The precise mechanism of action is still being studied and may involve interactions with other neurotransmitter systems and receptors.
Biochemical and Physiological Effects:
Studies have shown that OIDTM can modulate dopamine release and uptake in various brain regions, including the striatum and prefrontal cortex. This suggests that OIDTM may have potential therapeutic effects in disorders such as addiction, depression, and schizophrenia, which are characterized by dysregulation of dopamine signaling. Additionally, OIDTM has been shown to have antioxidant and anti-inflammatory properties, which may confer neuroprotective effects.
実験室実験の利点と制限
One advantage of using OIDTM in lab experiments is its high affinity and selectivity for the D3 dopamine receptor subtype, which allows for more precise and specific manipulation of this receptor compared to other ligands. However, one limitation is that the effects of OIDTM on other neurotransmitter systems and receptors are still not fully understood, which may complicate interpretations of experimental results.
将来の方向性
For research on OIDTM include further elucidation of its mechanism of action, investigation of its effects on other neurotransmitter systems and receptors, and exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more selective and potent derivatives of OIDTM may enhance its utility as a research tool and potential therapeutic agent.
科学的研究の応用
OIDTM has been studied for its potential use as a ligand for dopamine receptors, which are involved in a variety of physiological and pathological processes. Specifically, OIDTM has been shown to have high affinity for the D3 dopamine receptor subtype, which is implicated in addiction, reward, and motivation. Therefore, OIDTM may be useful in studying the role of D3 receptors in these processes.
特性
IUPAC Name |
(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-17-13-7-10-5-6-15-12(9-16)11(10)8-14(13)18-4-2/h7-8,12,15-16H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQAWCGRYSDGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588762 | |
| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955287-46-4 | |
| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)

![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)



![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)
